molecular formula C19H18ClN3O4S2 B2678209 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 922100-06-9

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2678209
CAS RN: 922100-06-9
M. Wt: 451.94
InChI Key: KIQBBSSEKGRXGZ-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O4S2 and its molecular weight is 451.94. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Agents

Compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. Some of these derivatives have shown significant protection against convulsions induced by picrotoxin, highlighting their potential as anticonvulsant agents. For instance, a specific derivative exhibited 100% protection, abolishing the tonic extensor phase in evaluation studies, which indicates its strong anticonvulsive effects (Farag et al., 2012).

PI3K/mTOR Inhibition

Derivatives of the compound have been investigated for their inhibitory activity against phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical for cell growth and proliferation. This research led to the identification of compounds with potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo. Such inhibitors could provide therapeutic benefits in diseases characterized by aberrant PI3K/mTOR pathway activation, including cancer (Stec et al., 2011).

Anticancer Activity

Novel sulfonamide derivatives have been synthesized and tested for their cytotoxic activities against cancer cell lines. Specific derivatives showed potent anticancer activities, indicating their potential as therapeutic agents for cancer treatment. The study demonstrates the importance of structural modification in enhancing the anticancer efficacy of sulfonamide derivatives (Ghorab et al., 2015).

Antimicrobial Activity

Several newly synthesized heterocyclic compounds incorporating a sulfamoyl moiety have been evaluated for their antimicrobial activities. These compounds were synthesized with the aim of developing effective antimicrobial agents. The study highlights the synthesis of diverse heterocyclic structures and their potential as antimicrobial agents, demonstrating significant inhibitory effects against various bacterial and fungal strains (Darwish et al., 2014).

Carbonic Anhydrase Inhibitory Action

A series of thiazolylsulfonamides structurally related to known inhibitors were prepared and tested as inhibitors of human carbonic anhydrase isoforms. These studies revealed low nanomolar inhibition values for several carbonic anhydrase isoforms, which are involved in various physiological and pathological processes, indicating the potential of these compounds as drug candidates for treating conditions like cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-12-3-8-17(27-2)16(9-12)22-18(24)10-14-11-28-19(21-14)23-29(25,26)15-6-4-13(20)5-7-15/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQBBSSEKGRXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide

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